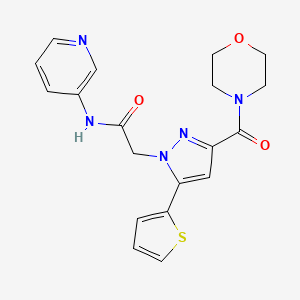

2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide

Description

This compound is a pyrazole-based acetamide derivative featuring a morpholine-4-carbonyl group at the pyrazole C3 position, a thiophen-2-yl substituent at C5, and an N-(pyridin-3-yl)acetamide moiety. The thiophene ring may enhance lipophilicity and influence binding specificity .

Properties

IUPAC Name |

2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S/c25-18(21-14-3-1-5-20-12-14)13-24-16(17-4-2-10-28-17)11-15(22-24)19(26)23-6-8-27-9-7-23/h1-5,10-12H,6-9,13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEBKVSCULFNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, characterization, and biological evaluation of this compound, particularly its anti-tubercular and antiviral properties.

Synthesis and Characterization

The synthesis of the target compound typically involves multi-step reactions starting from commercially available precursors. The formation of the pyrazole ring is achieved by reacting hydrazine hydrate with a β-keto ester in the presence of an acid catalyst. Subsequent steps include the introduction of the thiophene ring through substitution reactions and coupling with morpholine derivatives under basic conditions.

Key Synthetic Steps:

- Formation of Pyrazole: Reaction of hydrazine hydrate with β-keto esters.

- Thiophene Substitution: Introduction via nucleophilic substitution.

- Morpholine Coupling: Final coupling with morpholine derivatives to yield the target compound.

Antitubercular Activity

Recent studies have highlighted the anti-tubercular potential of compounds similar to this compound. For instance, a series of substituted benzamide derivatives were evaluated against Mycobacterium tuberculosis H37Ra, showing significant activity with IC50 values ranging from 1.35 to 2.18 μM for the most potent compounds .

Table 1: Anti-tubercular Activity of Related Compounds

| Compound | IC50 (μM) | IC90 (μM) |

|---|---|---|

| Compound A | 1.35 | 3.73 |

| Compound B | 2.18 | 4.00 |

| Compound C | 40.32 | - |

Antiviral Activity

The antiviral activity of thiophene derivatives, including those with morpholine and other substituents, has been documented. A related thiophene derivative demonstrated an EC50 value of 2.29 μM against enteroviruses, indicating a promising antiviral profile .

Table 2: Antiviral Activity of Thiophene Derivatives

| Compound | EC50 (μM) |

|---|---|

| Thiophene Derivative A | 2.29 |

| Thiophene Derivative B | - |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various biological targets. The results indicate that the compound exhibits favorable binding affinities, suggesting its potential as a lead compound for further development in anti-tubercular and antiviral therapies.

Case Studies

A recent case study involving derivatives similar to this compound demonstrated significant cytotoxicity against human cancer cell lines while maintaining low toxicity towards normal cells . This dual activity underscores the compound's potential as a therapeutic agent.

Comparison with Similar Compounds

Key Observations :

Kinase Inhibition Potential

The target compound’s structural similarity to CDK5/p25 inhibitors (e.g., thienoquinolones in ) suggests kinase inhibition activity. For example:

- Roscovitine (1): A known CDK inhibitor (IC50 ~0.1–10 µM) with ATP-competitive binding. The target compound’s morpholine group may enable non-competitive inhibition, as seen in compounds like 2-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)ethanol (12) .

- N-(3-(1H-Pyrazol-1-yl)propyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide (8): Exhibits sulfonamide-mediated kinase selectivity. The target compound’s acetamide group may mimic this selectivity .

Insecticide Derivatives (Fipronil Analogs)

- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide : A fipronil precursor with insecticidal activity. Unlike the target compound, its chloro and cyano groups confer strong electron-withdrawing effects, favoring GABA receptor disruption. The target compound’s morpholine and pyridine groups likely shift its bioactivity toward mammalian targets .

Structural and Pharmacokinetic Implications

- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, but the pyridine and morpholine groups may mitigate this via steric hindrance or electronic effects .

- Target Engagement : The pyridin-3-yl group’s orientation may optimize binding to kinase active sites, as seen in pyrimidine-based inhibitors () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.